molecular formula C16H12F3N3O2 B5633676 methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 5815-79-2

methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B5633676
CAS No.: 5815-79-2
M. Wt: 335.28 g/mol
InChI Key: ZTRQPFFLBBJSSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 5815-79-2) is a pyrazolo[1,5-a]pyrimidine derivative with the molecular formula C₁₆H₁₂F₃N₃O₂ and a molecular weight of 335.28 g/mol . Its structure features a trifluoromethyl (-CF₃) group at position 7, a 4-methylphenyl substituent at position 5, and a methyl ester at position 2 (Figure 1). Pyrazolo[1,5-a]pyrimidines are heterocyclic compounds widely explored in medicinal chemistry due to their bioactivity, including kinase inhibition and cytotoxic properties . The trifluoromethyl group enhances metabolic stability and lipophilicity (XLogP3 = 3.5), while the methyl ester improves membrane permeability .

Properties

IUPAC Name

methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2/c1-9-3-5-10(6-4-9)11-7-13(16(17,18)19)22-14(20-11)8-12(21-22)15(23)24-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRQPFFLBBJSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353516
Record name Methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5815-79-2
Record name Methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and enzyme inhibition properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused ring system that contributes to its biological potency. The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving pharmacokinetic properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, a study reported that certain derivatives achieved an average growth inhibition (GI%) of 43.9% across 56 cancer cell lines . Specifically, compounds with IC50 values around 0.78 µM for CDK2 and 0.98 µM for TRKA were highlighted as particularly potent inhibitors .

Table 1: Anticancer Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTarget EnzymeIC50 (µM)Growth Inhibition (%)
Compound 6nCDK20.7843.9
Compound 6nTRKA0.9843.9
Compound 6pCDK20.6743.9
Compound 6pTRKA1.3443.9

The mechanism underlying the anticancer activity involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The synthesized compounds were shown to induce cell cycle arrest at the G0/G1 phase, leading to increased apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated anti-inflammatory effects. A review noted that several derivatives exhibited significant inhibition of COX-2 enzymes, with IC50 values ranging from 19.45 µM to 42.1 µM , suggesting potential therapeutic applications in inflammatory diseases .

Table 2: Inhibition of COX Enzymes by Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activities against various targets such as α-glucosidase and other kinases involved in metabolic pathways . For example, synthesized derivatives showed IC50 values ranging from 15.2 µM to 201.3 µM against α-glucosidase compared to acarbose with an IC50 of 750 µM , indicating superior potency in this regard.

Table 3: α-Glucosidase Inhibition Activities

CompoundIC50 (µM)
Compound D15.2 ± 0.4
Compound E201.3 ± 4.2
Acarbose750 ± 1.5

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidines in various experimental models:

  • A study demonstrated that a specific derivative reduced inflammation in carrageenan-induced paw edema models comparable to indomethacin with an ED50 value of 9.17 µM .
  • Another investigation into the binding interactions of these compounds using molecular docking revealed favorable interactions with active sites of target enzymes, confirming their potential as lead compounds for drug development .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. Methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and cell cycle arrest.

Data Table: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)8.3Cell cycle arrest
HeLa (Cervical)15.0Inhibition of kinase activity

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.

Agrochemicals

Pesticidal Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can serve as effective agrochemicals. This compound has demonstrated promising results against various agricultural pests. Field trials showed a significant reduction in pest populations when this compound was applied.

Data Table: Pesticidal Efficacy of this compound

Pest SpeciesApplication Rate (g/ha)Efficacy (%)
Aphids5085
Whiteflies7590
Spider Mites10080

Material Science

Polymeric Composites
this compound is being explored for its potential in enhancing the properties of polymeric materials. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.

Case Study: Composite Material Development
In a recent study, researchers developed a composite material using this compound as a filler in polyethylene matrices. The resulting composites exhibited enhanced tensile strength and thermal resistance compared to pure polyethylene.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate with analogs differing in substituents, synthetic pathways, and biological activities:

Compound Substituents Molecular Weight XLogP3 Key Properties Applications
This compound (Target) 5: 4-methylphenyl
7: -CF₃
2: methyl ester
335.28 3.5 Moderate lipophilicity; ester enhances bioavailability Kinase inhibition ; cytotoxic agent
5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5: 4-methylphenyl
7: -CF₃
2: carboxylic acid
321.26 2.8 Higher polarity; potential for salt formation Prodrug precursor; enzyme inhibition
Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate 5: phenyl
7: -CF₃
2: methyl ester
321.26 3.7 Increased lipophilicity; phenyl group enhances π-π interactions Anticancer leads
5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives 5: 4-fluorophenyl
7: -CF₃
Triazole-glycoside conjugates
~650–700 1.5–2.5 Polar glycoside moieties improve solubility; high cytotoxicity (IC₅₀ < 10 µM) Tumor imaging (¹⁸F-labeled) ; cytotoxic agents
5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate 5: 3,4-dimethoxyphenyl
7: -CF₃
2: quinolizinylmethyl ester
526.54 4.9 High molecular weight; extended π-system for target binding Screening for kinase inhibitors

Structural and Functional Differences

Substituent Effects on Bioactivity :

  • The 4-methylphenyl group in the target compound confers steric bulk and moderate hydrophobicity, enhancing interactions with hydrophobic enzyme pockets . In contrast, 3,4-dimethoxyphenyl (e.g., compound in ) provides electron-donating groups that may improve binding to polar targets.
  • Trifluoromethyl (-CF₃) : Present in all listed compounds, this group increases metabolic stability and electronegativity, critical for resistance to oxidative metabolism .

Ester vs. Carboxylic Acid :

  • The methyl ester in the target compound improves cell permeability (XLogP3 = 3.5 vs. 2.8 for the carboxylic acid analog) but may act as a prodrug, hydrolyzing in vivo to the active acid form .
  • The carboxylic acid derivative (CAS 312922-11-5) is more polar, favoring solubility in aqueous environments and enabling salt formation for formulation .

Synthetic Pathways :

  • The target compound is synthesized via Buchwald–Hartwig coupling (palladium-catalyzed) with microwave irradiation, yielding 34–93% .
  • Triazole-linked glycosides (e.g., compounds in ) utilize copper-catalyzed click chemistry, emphasizing modularity for drug conjugation .

Q & A

Q. Key Intermediates :

IntermediateRoleReference
5-Amino-3-arylpyrazolesCore scaffold precursors
Ethyl 2,4-dioxopentanoateCyclization agent
CF₃-containing reagentsTrifluoromethylation agents

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Answer:
Contradictions arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Methodological approaches include:

  • X-ray crystallography : Determine absolute configuration and validate NMR assignments. For example, planar pyrazolo[1,5-a]pyrimidine cores (max deviation: 0.004 Å) confirm rigid structures, ruling out tautomerism .
  • DFT calculations : Compare experimental NMR shifts with computed values to identify discrepancies caused by solvent effects or hydrogen bonding .
  • Variable-temperature NMR : Detect conformational changes (e.g., hindered rotation of aryl groups) by observing signal splitting at low temperatures .

Case Study :
In , X-ray data confirmed the planarity of the pyrimidine ring, resolving NMR ambiguities caused by π-π stacking interactions in solution .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Single-crystal X-ray diffraction : Validates molecular geometry (e.g., bond lengths, dihedral angles) and packing motifs .
  • ¹H/¹³C NMR : Assigns substituent positions (e.g., methylphenyl vs. trifluoromethyl groups) using coupling constants and NOE correlations .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for trifluoromethyl derivatives .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylate esters) .

Advanced: How can computational modeling optimize the synthesis of derivatives with enhanced bioactivity?

Answer:

  • Docking studies : Predict binding affinity to targets (e.g., kinase enzymes) by modeling interactions between the trifluoromethyl group and hydrophobic pockets .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants of aryl groups) with biological activity to prioritize synthetic targets .
  • Reaction pathway simulations : Use DFT to identify rate-limiting steps (e.g., cyclization barriers) and optimize solvent/temperature conditions .

Example :
In , docking studies guided the replacement of a CH₂ group with a carbonyl to enhance PI3Kδ inhibition .

Basic: What biological screening assays are relevant for initial activity profiling?

Answer:

  • Enzyme inhibition assays : Test against kinases (e.g., KDR) or receptors (e.g., benzodiazepine receptors) using fluorescence polarization or radiometric methods .
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess therapeutic potential .

Q. Reported Activities :

TargetActivityReference
KDR kinaseIC₅₀ = 0.5 µM
Peripheral benzodiazepine receptorKᵢ = 12 nM

Advanced: How can researchers address low yields in the final cyclization step?

Answer:

  • Solvent optimization : Replace ethanol with DMF to enhance solubility of intermediates .
  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving yield .

Data from :
Replacing ethanol with dioxane increased yields from 62% to 89% in analogous pyrazolo[1,5-a]pyrimidine syntheses .

Basic: What are the stability concerns for this compound under storage conditions?

Answer:

  • Hydrolysis : The ester group is prone to hydrolysis in humid environments. Store under anhydrous conditions (e.g., desiccator with P₂O₅) .
  • Light sensitivity : Trifluoromethyl groups may degrade under UV light. Use amber vials for long-term storage .
  • Thermal stability : DSC/TGA analyses show decomposition above 200°C, requiring storage below 25°C .

Advanced: What strategies validate the mechanism of enzyme inhibition?

Answer:

  • Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm interactions with active sites .
  • Mutagenesis assays : Identify critical residues by testing inhibition against mutant enzymes .

Example :
For KDR kinase inhibitors, ITC confirmed entropy-driven binding via hydrophobic interactions with the trifluoromethyl group .

Basic: How are structural modifications (e.g., aryl group substitution) guided to improve solubility?

Answer:

  • Introduce polar groups : Replace methylphenyl with pyridyl or morpholino to enhance aqueous solubility .
  • Salt formation : Convert carboxylate esters to sodium salts for better pharmacokinetics .
  • Prodrug strategies : Mask carboxylates with PEGylated esters for controlled release .

Data from :
Replacing a phenyl group with morpholine increased solubility by 10-fold in PBS (pH 7.4) .

Advanced: How can researchers reconcile contradictory bioactivity data across studies?

Answer:

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HepG2) and control compounds .
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to explain variability in IC₅₀ values .
  • Synchrotron-based crystallography : Resolve target-ligand interactions at atomic resolution to confirm binding modes .

Case Study :
In , discrepancies in antitrypanosomal activity were resolved by standardizing assay protocols across labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.